4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one
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Overview
Description
4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one is a heterocyclic compound that contains a triazole ringThe molecular formula of this compound is C8H13N3OS, and it has a molecular weight of 199.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one typically involves the reaction of cyclohexylamine with carbon disulfide and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Substituted triazole derivatives
Scientific Research Applications
4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. The triazole ring is known to interact with various molecular targets, disrupting their normal function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-3-ol
- 4-Cyclohexyl-5-sulfanyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-Cyclohexyl-3-sulfanyl-1,2,4-triazolin-5-one
Uniqueness
4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h6H,1-5H2,(H,9,12)(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRPFBACBJJYFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)NNC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372475 |
Source
|
Record name | 4-Cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119185-58-9 |
Source
|
Record name | 4-Cyclohexyl-5-thioxo-1,2,4-triazolidin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119185-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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